Direct Head-to-Head Comparison of Apparent K(M) in Human Liver Microsomes: CP-611,781 vs. CP-616,762
In identical human liver microsomal incubations with CJ-12,458 as substrate, CP-611,781 exhibits a 36.5% lower apparent K(M) (5.4 μM) compared to the 1° alcohol metabolite CP-616,762 (8.5 μM) [1]. This lower K(M) indicates higher affinity of the enzyme(s) responsible for diol formation relative to those catalyzing alcohol production, making CP-611,781 the more readily formed metabolite under low substrate concentrations.
| Evidence Dimension | Apparent Michaelis-Menten constant (K(M)) for metabolite formation |
|---|---|
| Target Compound Data | 5.4 μM |
| Comparator Or Baseline | CP-616,762: 8.5 μM |
| Quantified Difference | 5.4 vs 8.5 μM; 36.5% lower K(M) for CP-611,781 |
| Conditions | Human liver microsomes incubated with CJ-12,458 and NADPH; formation rates measured via LC-MS/MS |
Why This Matters
Lower K(M) translates to higher fractional clearance at clinically relevant substrate concentrations, establishing CP-611,781 as the dominant low-K(M) metabolite for CYP-mediated clearance studies.
- [1] Obach RS, et al. Cytochrome P450-Catalyzed Metabolism of Ezlopitant Alkene (CJ-12,458), a Pharmacologically Active Metabolite of Ezlopitant: Enzyme Kinetics and Mechanism Of an Alkene Hydration Reaction. Drug Metabolism and Disposition. 2000;28(9):1069-1076. View Source
